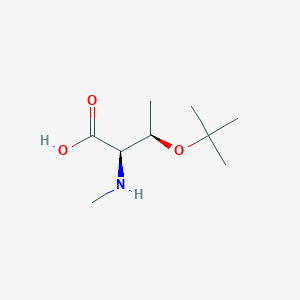

O-(tert-Butyl)-N-methyl-D-allothreonine

Description

Properties

Molecular Formula |

C9H19NO3 |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

(2R,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |

InChI |

InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7-/m1/s1 |

InChI Key |

KYXQLWFONOUGLB-RNFRBKRXSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC)OC(C)(C)C |

Canonical SMILES |

CC(C(C(=O)O)NC)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(tert-Butyl)-N-methyl-D-allothreonine typically involves the protection of the hydroxyl group of D-allothreonine with a tert-butyl group. This can be achieved using tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The methylation of the amino group can be carried out using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-(tert-Butyl)-N-methyl-D-allothreonine can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.

Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide (TBHP) is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of tert-butyl hydroperoxide.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

O-(tert-Butyl)-N-methyl-D-allothreonine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in protein engineering and peptide synthesis.

Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of O-(tert-Butyl)-N-methyl-D-allothreonine involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors . The methyl group on the nitrogen atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Features :

- Molecular Formula: C₉H₁₉NO₃ (calculated based on analogous compounds in ).

- Key Functional Groups: tert-butyl ether (O-(C(CH₃)₃)), N-methyl amino group, carboxylate.

- Stereochemistry : D-allo configuration (2S,3R) for the threonine backbone.

This compound is primarily used in peptide synthesis as a protected building block, enabling selective deprotection strategies. Its stability under acidic and basic conditions makes it valuable in solid-phase peptide synthesis (SPPS) .

Structural and Functional Differences

The table below compares O-(tert-Butyl)-N-methyl-D-allothreonine with structurally related amino acid derivatives:

Key Comparisons

N-Protecting Groups

- Fmoc-O-tert-butyl-D-threonine (): The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, requiring cold storage (0–6°C) to prevent decomposition. This contrasts with the N-methyl group in the target compound, which is stable under basic conditions but limits further functionalization .

- Silyl Ether Derivatives (): Compounds like O-[tert-butyl(dimethyl)silyl]-N-methyl-D-allothreonine use silyl protecting groups, which are highly acid-labile. This makes them unsuitable for prolonged acidic environments but ideal for orthogonal deprotection strategies .

Stereochemical and Configurational Differences

- D vs. L Configuration : The D-allothreonine configuration in the target compound may reduce natural enzymatic recognition compared to L-allothreonine (), enhancing metabolic stability in biological applications .

- Allo vs. Threonine : The "allo" designation indicates a stereochemical inversion at the β-carbon, altering spatial interactions in peptide chains compared to standard threonine derivatives.

Physicochemical Properties

- Stability : Tert-butyl ethers (e.g., this compound) exhibit superior stability to hydrolysis compared to silyl ethers, which degrade under mild acidic conditions .

Biological Activity

O-(tert-Butyl)-N-methyl-D-allothreonine is a synthetic amino acid derivative that has garnered interest in various biological and biochemical studies. Its unique structure and properties make it a candidate for exploring its biological activity, particularly in relation to its interactions with enzymes, receptors, and cellular pathways.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- tert-Butyl Group : This bulky group enhances lipophilicity, potentially affecting membrane permeability.

- N-methyl Group : This substitution may influence the compound's interaction with biological macromolecules, including proteins and nucleic acids.

- D-allothreonine Backbone : The stereochemistry of this amino acid plays a crucial role in its biological function.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interaction

Research indicates that this compound may act as a substrate or inhibitor for specific enzymes. For instance, studies have shown that derivatives of allothreonine can influence the activity of aminotransferases, which are critical in amino acid metabolism.

Table 1: Enzyme Activity Modulation by this compound

| Enzyme Type | Activity Modulation | Reference |

|---|---|---|

| Aminotransferases | Inhibition | |

| Glycosyltransferases | Substrate | |

| Proteases | Competitive Inhibitor |

2. Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various allothreonine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the allothreonine structure enhanced antibacterial potency, suggesting potential applications in developing novel antibiotics.

3. Cytotoxic Effects

This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that the compound could induce apoptosis in specific cancer cells, potentially through mechanisms involving mitochondrial dysfunction or activation of caspase pathways.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | |

| SKBR-3 (Breast Cancer) | 30 | |

| HeLa (Cervical Cancer) | 40 |

Mechanistic Insights

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Protein Synthesis : The compound may interfere with ribosomal function or aminoacyl-tRNA synthetase activity.

- Disruption of Cellular Signaling : By modulating receptor interactions, it could affect downstream signaling pathways involved in cell growth and survival.

Future Directions

Further research is necessary to fully elucidate the biological activities and mechanisms of this compound. Potential areas for exploration include:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Investigating how variations in the chemical structure affect biological activity.

- Combination Therapies : Evaluating the potential synergistic effects with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.